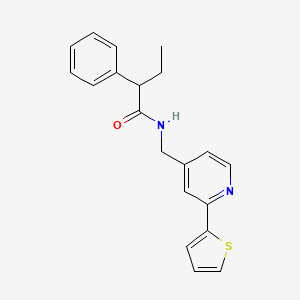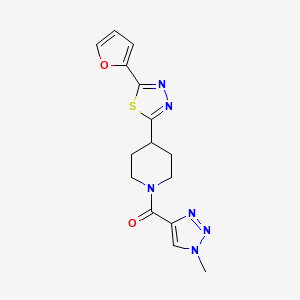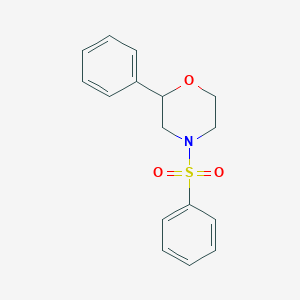
Methyl 2-methyl-2-(3-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methyl-2-(3-nitrophenyl)propanoate” is a chemical compound often used as an intermediate in organic synthesis . It can be used in synthetic drugs, spices, and pesticides .
Synthesis Analysis
“Methyl 2-methyl-2-(3-nitrophenyl)propanoate” can be obtained by reacting 2-methyl-2-(3-nitrophenyl) propionic acid with methyl magnesium bromide .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-2-(3-nitrophenyl)propanoate” is C12H15NO4 . The average mass is 237.252 Da and the monoisotopic mass is 237.100113 Da .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Research includes the development of antimalarial agents through the synthesis of complex organic molecules. For instance, Werbel et al. (1986) synthesized a series of compounds related to the query chemical for antimalarial activity evaluation, indicating the potential of such compounds in medicinal chemistry (Werbel et al., 1986).
Catalysis and Chemical Synthesis
Rimkus and Sewald (2003) demonstrated the enantioselective synthesis of β2-homoamino acids via catalysis, showcasing the relevance of nitroolefin compounds in producing important synthetic intermediates (Rimkus & Sewald, 2003).
Enzyme Mimicry and Substrate Specificity
Fenger and Bols (2010) explored the use of cyclodextrins modified with propanoate groups, similar in structure to the query compound, as enzyme mimics in catalysis, showing the utility of such compounds in biochemistry (Fenger & Bols, 2010).
Peptide Synthesis
The structural characteristics of ortho-nitrophenyl esters, closely related to the query compound, have been investigated for their utility in peptide synthesis. Crisma and Toniolo (2002) detailed the preparation and implications of these compounds in synthesizing peptides, revealing the compound's role in organic synthesis (Crisma & Toniolo, 2002).
Environmental Bioremediation
A study by Bhushan et al. (2000) on the chemotaxis and biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 illustrates the environmental application of such chemicals in bioremediation efforts, highlighting the degradation pathways of nitrophenol pollutants (Bhushan et al., 2000).
Propiedades
IUPAC Name |
methyl 2-methyl-2-(3-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYZPBKSIFDTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,5-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2819406.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)


![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)



![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)